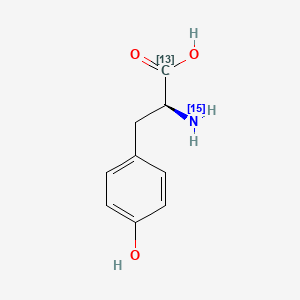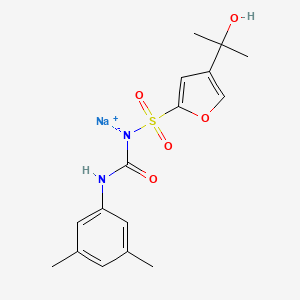
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a disulfide bond between the cysteine residues, which can significantly influence its structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated synthesizers that can handle large quantities of reagents and resins. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves reagents like N-hydroxysuccinimide (NHS) esters for modifying lysine residues.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction yields free thiol groups.
Applications De Recherche Scientifique
Peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, particularly in targeting specific proteins or receptors.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action for peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. The disulfide bonds in the peptide can stabilize its structure, allowing it to bind more effectively to its target and exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2: A similar peptide with slight variations in the amino acid sequence.
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-OH: A peptide with a free carboxyl group at the C-terminus instead of an amide group.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of disulfide bonds, which can significantly influence its biological activity and stability.
Propriétés
Formule moléculaire |
C111H164N36O21S4 |
|---|---|
Poids moléculaire |
2467.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1 |
Clé InChI |
DWDRIWQVJMGMNY-KJGHYZMMSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N |
SMILES canonique |
CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)



![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
